3-(4-Fluorophenyl)prop-2-ynenitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a fluorinated chalcone was synthesized in 90% yield and crystallized by a slow evaporation technique . Another study reported the synthesis and characterization of (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one by multiple spectroscopic methods and a combination of single crystal X-ray diffraction and DFT simulations .Molecular Structure Analysis
The molecular structure of a similar compound, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was successfully synthesized and crystallized in the monoclinic system of P21/c space group .Scientific Research Applications
Synthesis and Chemical Intermediates
"3-(4-Fluorophenyl)prop-2-ynenitrile" is a compound that can be involved in various synthetic routes in organic chemistry. One relevant study focuses on the synthesis of related fluorinated biphenyl compounds, which are key intermediates for manufacturing pharmaceuticals and agrochemicals. For instance, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound related to "this compound," has been developed, showcasing the importance of fluorinated compounds in the synthesis of anti-inflammatory and analgesic materials (Qiu et al., 2009).
Fluorescent Chemosensors
Fluorinated compounds, closely related to "this compound," play a significant role in the development of chemosensors. These chemosensors are utilized for detecting a wide range of analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors underscore the utility of fluorinated compounds in analytical chemistry and diagnostic applications (Roy, 2021).
Metallation and Heteroaromatic Compounds
The metallation of π-deficient heteroaromatic compounds, which includes fluorinated phenyl groups similar to "this compound," is crucial for creating new chemical entities. This process enables the regioselective functionalization of heteroaromatics, facilitating the synthesis of novel compounds with potential applications in drug development and materials science (Marsais & Quéguiner, 1983).
Battery Materials
In the field of energy storage, fluorinated compounds contribute to the development of advanced battery materials. For example, fluorophosphate cathodes in sodium-ion batteries, which could involve fluorinated intermediates for their synthesis, are being researched for their potential to compete with traditional lithium-ion batteries. This highlights the role of fluorinated compounds in enhancing the performance and efficiency of renewable energy technologies (Dacek et al., 2016).
Biophysical and Biomedical Applications
Fluorinated phenyl compounds are also significant in biophysical and biomedical research. They are used in the design of fluorophores for radiative decay engineering (RDE), which involves modifying the emission rates of chromophores to improve fluorescence imaging techniques. This application is crucial for advancing diagnostic methods and understanding biological processes at the molecular level (Lakowicz, 2001).
Safety and Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)prop-2-ynenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGQZJGQARLUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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